molecular formula C8H10N2Na2O6S2 B12763287 6-Sulfoaminopenicillanic acid disodium CAS No. 83671-00-5

6-Sulfoaminopenicillanic acid disodium

Cat. No.: B12763287
CAS No.: 83671-00-5
M. Wt: 340.3 g/mol
InChI Key: TVHUCSIGXCTUNY-SKNCTXARSA-L
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Description

6-Sulfoaminopenicillanic acid disodium is a semi-synthetic penicillin derivative derived from 6-aminopenicillanic acid (6-APA), a core scaffold for beta-lactam antibiotics . The compound features a sulfonamide (-SO₃⁻) group at the 6-position of the penicillanic acid backbone, paired with a disodium counterion to enhance solubility and stability.

Properties

CAS No.

83671-00-5

Molecular Formula

C8H10N2Na2O6S2

Molecular Weight

340.3 g/mol

IUPAC Name

disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(sulfonatoamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C8H12N2O6S2.2Na/c1-8(2)4(7(12)13)10-5(11)3(6(10)17-8)9-18(14,15)16;;/h3-4,6,9H,1-2H3,(H,12,13)(H,14,15,16);;/q;2*+1/p-2/t3-,4+,6-;;/m1../s1

InChI Key

TVHUCSIGXCTUNY-SKNCTXARSA-L

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NS(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NS(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Sulfoaminopenicillanic acid disodium typically involves the fermentation of specific fungal strains, such as Aspergillus candidus. The fermentation process is carried out at 28°C with agitation and aeration for 96 hours. The medium used for fermentation includes glycerol, corn steep liquor, dried yeast, cotton seed flour, and wheat germ, with the pH adjusted to 7.0 before sterilization .

Industrial Production Methods

Industrial production of 6-Sulfoaminopenicillanic acid disodium follows a similar fermentation process. The compound is isolated from the culture broth through a series of purification steps, including activated carbon treatment, elution with acetone-water mixtures, and ion-exchange chromatography. The final product is obtained as a white powder after desiccation .

Chemical Reactions Analysis

Types of Reactions

6-Sulfoaminopenicillanic acid disodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromophenol blue and bromothymol blue for spectrophotometric analysis. These reagents react with 6-Sulfoaminopenicillanic acid disodium to form colored complexes, which can be quantified spectrophotometrically .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can yield various derivatives with modified antibiotic properties .

Scientific Research Applications

6-Sulfoaminopenicillanic acid disodium has a wide range of scientific research applications:

Mechanism of Action

6-Sulfoaminopenicillanic acid disodium exerts its effects by inhibiting beta-lactamase enzymes. These enzymes are responsible for breaking down beta-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, 6-Sulfoaminopenicillanic acid disodium prevents the degradation of beta-lactam antibiotics, allowing them to effectively target and kill bacterial cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among sodium salts of penicillanic acid derivatives determine their antimicrobial efficacy, stability, and clinical applications:

Compound Substituent at 6-APA Sodium Salt Key Functional Groups Antimicrobial Spectrum Stability to Beta-Lactamase References
6-Sulfoaminopenicillanic Acid Disodium Sulfonamide (-SO₃⁻) Yes Polar sulfonate Inferred: Broad-spectrum (hypothetical) Likely moderate (sulfonate may reduce hydrolysis) Inferred
Ampicillin Sodium Amino (-NH₂) Yes Hydrophilic amino Gram-positive and Gram-negative (e.g., E. coli) Low (susceptible to beta-lactamase)
Dicloxacillin Sodium Dichlorophenyl Yes Bulky hydrophobic Penicillinase-resistant staphylococci High (steric hindrance)
6-APA (base compound) None (unmodified) No Reactive amine Limited (requires side-chain modification) Low

Notes:

  • The sulfonate group in 6-sulfoaminopenicillanic acid disodium may enhance solubility compared to non-sulfonated derivatives, similar to how sodium salts of ampicillin improve bioavailability .

Comparative Efficacy and Limitations

  • Solubility : Sodium salts universally improve water solubility. The sulfonate group may further enhance this property compared to ampicillin and dicloxacillin, though empirical data are lacking.
  • Stability : Sodium citrate and disodium phosphate () reduce bacterial growth rates, but their effects differ from penicillin derivatives. For example, sodium citrate at 2.5% increased Shiga toxin production in E. coli, highlighting the context-dependent activity of sodium salts .
  • Resistance : Sulfonated derivatives may face resistance mechanisms distinct from those targeting beta-lactamase, but this requires validation.

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